molecular formula C23H24IOP B1615373 (2-Ethoxyprop-1-en-1-yl)triphenylphosphonium iodide CAS No. 62639-97-8

(2-Ethoxyprop-1-en-1-yl)triphenylphosphonium iodide

Cat. No.: B1615373
CAS No.: 62639-97-8
M. Wt: 474.3 g/mol
InChI Key: USVXHKAXMCEZRL-UHFFFAOYSA-M
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Description

(2-Ethoxyprop-1-en-1-yl)triphenylphosphonium iodide: is an organophosphorus compound with the molecular formula C23H24IOP. It is a member of the triphenylphosphonium salts, which are known for their applications in organic synthesis and as intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxyprop-1-en-1-yl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

Triphenylphosphine+2-Ethoxyprop-1-en-1-yl iodide(2-Ethoxyprop-1-en-1-yl)triphenylphosphonium iodide\text{Triphenylphosphine} + \text{2-Ethoxyprop-1-en-1-yl iodide} \rightarrow \text{this compound} Triphenylphosphine+2-Ethoxyprop-1-en-1-yl iodide→(2-Ethoxyprop-1-en-1-yl)triphenylphosphonium iodide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxyprop-1-en-1-yl)triphenylphosphonium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Triphenylphosphine oxide.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted triphenylphosphonium salts.

Scientific Research Applications

(2-Ethoxyprop-1-en-1-yl)triphenylphosphonium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.

    Biology: Investigated for its potential in targeting mitochondrial functions due to the triphenylphosphonium moiety.

    Medicine: Explored for its role in drug delivery systems, especially in targeting cancer cells.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Ethoxyprop-1-en-1-yl)triphenylphosphonium iodide involves its interaction with cellular components. The triphenylphosphonium moiety allows the compound to cross cell membranes and accumulate in mitochondria. This property is exploited in drug delivery systems to target mitochondrial functions, potentially leading to apoptosis in cancer cells.

Comparison with Similar Compounds

  • (3-Hydroxypropyl)triphenylphosphonium iodide
  • (2-Piperidinylmethyl)triphenylphosphonium iodide
  • (Isoamyl)triphenylphosphonium iodide

Comparison:

  • (2-Ethoxyprop-1-en-1-yl)triphenylphosphonium iodide is unique due to its ethoxy group, which imparts different reactivity and solubility properties compared to other triphenylphosphonium salts.
  • (3-Hydroxypropyl)triphenylphosphonium iodide has a hydroxyl group, making it more hydrophilic.
  • (2-Piperidinylmethyl)triphenylphosphonium iodide contains a piperidine ring, which affects its steric and electronic properties.
  • (Isoamyl)triphenylphosphonium iodide has an isoamyl group, influencing its lipophilicity and membrane permeability.

This detailed article covers the essential aspects of this compound, from its synthesis to its applications and comparisons with similar compounds

Properties

IUPAC Name

2-ethoxyprop-1-enyl(triphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24OP.HI/c1-3-24-20(2)19-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-19H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVXHKAXMCEZRL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24IOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62639-97-8
Record name Phosphonium, (2-ethoxy-1-propen-1-yl)triphenyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62639-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-ethoxy-1-propenyl)triphenylphosphonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Ethoxyprop-1-en-1-yl)triphenylphosphonium iodide
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(2-Ethoxyprop-1-en-1-yl)triphenylphosphonium iodide
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(2-Ethoxyprop-1-en-1-yl)triphenylphosphonium iodide
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(2-Ethoxyprop-1-en-1-yl)triphenylphosphonium iodide
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(2-Ethoxyprop-1-en-1-yl)triphenylphosphonium iodide

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